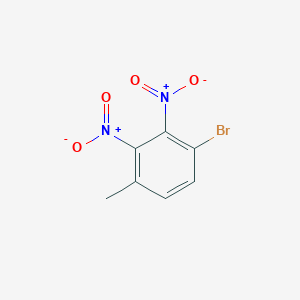
2-Bromo-5-cyano-3-fluorobenzoic acid
Vue d'ensemble
Description
2-Bromo-5-cyano-3-fluorobenzoic acid is a chemical compound with the molecular formula C8H3BrFNO2 . It has a molecular weight of 244.02 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-bromo-5-fluorotoluene can be oxidized by oxygen to synthesize 2-bromo-5-fluorobenzoic acid . Acetic acid is used as a solvent, and acetic cobalt, acetic manganese, and bromide sodium are used as catalysts .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with bromo, cyano, and fluoro substituents at the 2nd, 5th, and 3rd positions, respectively .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
2-Bromo-5-cyano-3-fluorobenzoic acid is utilized in various synthetic and chemical reactions, contributing to the development of diverse organic compounds. A notable application includes its role in the synthesis of 3-Bromo-2-fluorobenzoic acid through a series of reactions including bromination, hydrolysis, diazotization, and deamination, highlighting its potential in industrial-scale production due to low cost and mild reaction conditions (Zhou Peng-peng, 2013). Furthermore, the facile synthesis of 2-bromo-3-fluorobenzonitrile via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid demonstrates the versatility of halodeboronation reactions in producing aryl bromides and chlorides efficiently (Ronald H. Szumigala et al., 2004).
Material Science and Surface Chemistry
The compound's derivatives also find applications in material science and surface chemistry. For instance, adsorption behaviors of halogenated benzoic acids on metal surfaces, including this compound derivatives, have been investigated to understand their interaction with metallic electrodes, which is crucial for designing and optimizing electrochemical sensors and devices (Y. Ikezawa et al., 2006).
Advanced Organic Synthesis
In advanced organic synthesis, this compound is employed as a precursor for generating complex molecules. The synthesis of 5-Cyano-2-formylbenzoic acid or its cyclic isomer as key intermediates for biologically important compounds has been achieved through continuous flow-flash chemistry, indicating the potential of this compound in streamlining the production of pharmaceuticals and organic materials (M. Seto et al., 2019).
Environmental Science
From an environmental perspective, the biodegradation pathways of fluorobenzoates, including derivatives of this compound, have been explored. Studies on the degradation of these compounds by specific bacterial strains offer insights into the removal of potentially harmful organic pollutants from the environment, contributing to the development of bioremediation strategies (F. Boersma et al., 2004).
Safety and Hazards
Safety data sheets suggest that 2-Bromo-5-cyano-3-fluorobenzoic acid may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and eye protection, should be worn when handling this compound .
Propriétés
IUPAC Name |
2-bromo-5-cyano-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO2/c9-7-5(8(12)13)1-4(3-11)2-6(7)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWXCLCBAOFJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















